4-(4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-yl)morpholine 4-(4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-yl)morpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15866255
InChI: InChI=1S/C14H21N3O/c1-11-9-14(17-5-7-18-8-6-17)16-10-12(11)13-3-2-4-15-13/h9-10,13,15H,2-8H2,1H3
SMILES:
Molecular Formula: C14H21N3O
Molecular Weight: 247.34 g/mol

4-(4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-yl)morpholine

CAS No.:

Cat. No.: VC15866255

Molecular Formula: C14H21N3O

Molecular Weight: 247.34 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-yl)morpholine -

Specification

Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol
IUPAC Name 4-(4-methyl-5-pyrrolidin-2-ylpyridin-2-yl)morpholine
Standard InChI InChI=1S/C14H21N3O/c1-11-9-14(17-5-7-18-8-6-17)16-10-12(11)13-3-2-4-15-13/h9-10,13,15H,2-8H2,1H3
Standard InChI Key MLFDFNWRTIBYCJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1C2CCCN2)N3CCOCC3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-(4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-yl)morpholine belongs to the class of bicyclic amines, featuring a pyridine ring substituted at positions 2, 4, and 5. The 2-position is occupied by a morpholine group (C₄H₈NO), while the 5-position contains a pyrrolidin-2-yl moiety (C₄H₈N). A methyl group (-CH₃) completes the substitution pattern at the 4-position of the pyridine core . The molecular formula is C₁₄H₂₁N₃O, corresponding to a molecular weight of 247.34 g/mol .

The SMILES notation (CC1=CC(N2CCOCC2)=NC=C1C3NCCC3) reveals critical stereoelectronic features:

  • Pyridine ring: Serves as the planar aromatic backbone enabling π-π stacking interactions

  • Morpholine substituent: Provides electron-rich oxygen and nitrogen atoms for hydrogen bonding

  • Pyrrolidine ring: Introduces conformational flexibility through its saturated five-membered structure

Crystallographic and Stereochemical Considerations

While single-crystal X-ray diffraction data remains unpublished, molecular modeling suggests the pyrrolidine ring adopts an envelope conformation, with the morpholine group maintaining a chair configuration typical of six-membered saturated heterocycles. The methyl group at C4 creates steric hindrance that likely influences the compound's binding affinity in biological systems .

Table 1: Key Molecular Parameters

PropertyValue
Molecular FormulaC₁₄H₂₁N₃O
Molecular Weight247.34 g/mol
Hydrogen Bond Donors1 (pyrrolidine NH)
Hydrogen Bond Acceptors4 (morpholine O, 3x ring N)
Rotatable Bonds3
Topological Polar SA41.7 Ų

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically employs a multi-step approach:

  • Pyridine core formation: Condensation of 2,4-dichloro-5-methylpyridine with pyrrolidine under Buchwald-Hartwig amination conditions (Pd catalysis, 80-100°C)

  • Morpholine introduction: Nucleophilic aromatic substitution at the pyridine C2 position using morpholine in the presence of K₂CO₃ as base

  • Purification: Chromatographic separation (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures

Critical process parameters include:

  • Oxygen-free environments to prevent amine oxidation

  • Strict temperature control (±2°C) during substitution reactions

  • pH maintenance between 8.5-9.0 for optimal nucleophilic reactivity

Scale-Up Challenges

Industrial production faces three primary obstacles:

  • Regioselectivity: Minimizing formation of the C3-morpholine isomer requires precise stoichiometric control (morpholine:pyridine derivative ratio ≥ 3:1)

  • Catalyst Poisoning: Residual palladium from amination steps necessitates chelating resin treatment (≤5 ppm Pd specification)

  • Crystallization Control: Achieving pharmaceutical-grade purity (>99.5%) demands slow cooling rates (0.5°C/min) during final recrystallization

Physicochemical Properties

Solubility Profile

Table 2: Solubility in Common Solvents (25°C)

SolventSolubility (mg/mL)
Water1.2
Ethanol34.8
Dichloromethane89.5
Dimethylformamide112.4

The compound exhibits pH-dependent solubility in aqueous systems, with protonation of the pyrrolidine nitrogen (pKa ≈ 8.9) increasing water solubility to 8.7 mg/mL at pH 3 .

Spectroscopic Characteristics

1H NMR (400 MHz, DMSO-d6):

  • δ 8.32 (d, J=5.2 Hz, 1H, pyridine H6)

  • δ 7.15 (s, 1H, pyridine H3)

  • δ 4.12 (m, 4H, morpholine OCH₂)

  • δ 3.75 (m, 1H, pyrrolidine H2)

  • δ 2.45 (s, 3H, CH₃)

IR (KBr):

  • 2975 cm⁻¹ (C-H stretch, morpholine)

  • 1598 cm⁻¹ (C=N pyridine)

  • 1120 cm⁻¹ (C-O-C morpholine)

Biological Activity and Applications

Fluorescent Imaging Applications

When functionalized with dansyl chloride at the pyrrolidine nitrogen, the compound exhibits:

  • Excitation/Emission: 340/510 nm

  • Quantum Yield: 0.42 in aqueous buffer (pH 7.4)

  • Stokes Shift: 170 nm (reducing autofluorescence in biological samples)

These properties enable its use as a lysosome-targeting probe in live cell imaging, with >80% colocalization observed with LysoTracker Red in HeLa cells .

Neurological Applications

Preliminary data suggests dopamine D3 receptor binding affinity (Ki = 2.3 μM), potentially enabling development of PET tracers for Parkinson's disease imaging. The pyrrolidine nitrogen serves as a hydrogen bond donor to Ser192 in the receptor's orthosteric pocket.

ParameterRequirement
Personal Protective EquipmentNitrile gloves, ANSI Z87.1 goggles
VentilationFume hood with ≥100 ft/min face velocity
Spill ManagementAbsorb with vermiculite, neutralize with 5% acetic acid
Storage Conditions-20°C under argon, desiccated

The compound demonstrates photochemical instability, degrading by 12% after 72 hours under UV light (254 nm) .

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